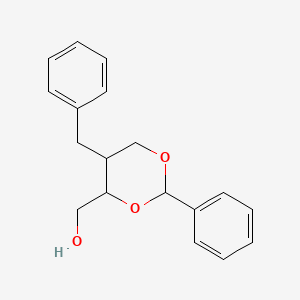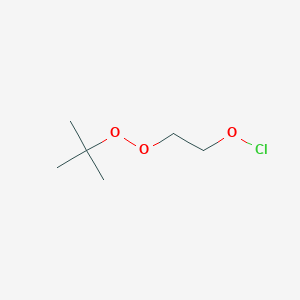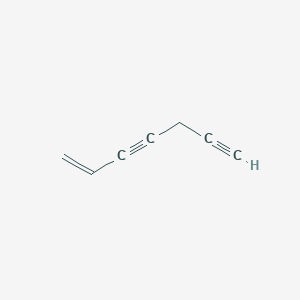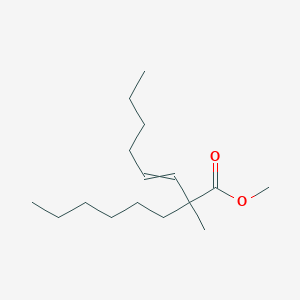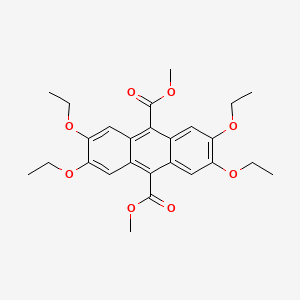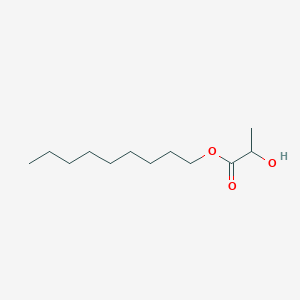![molecular formula C17H22O2SSi B14388218 Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- CAS No. 89333-88-0](/img/structure/B14388218.png)
Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- is a complex organosilicon compound characterized by the presence of a silane group bonded to a phenyl and a phenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- typically involves the reaction of trimethylsilyl chloride with a phenyl-substituted sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of biological systems where silicon-containing compounds play a role.
Industry: Used in the production of advanced materials and coatings due to its stability and reactivity.
作用機序
The mechanism by which Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating various chemical transformations. The phenylsulfonyl group can participate in electron-withdrawing or donating interactions, influencing the reactivity of the compound.
類似化合物との比較
Similar Compounds
- Trimethyl(phenyl)silane
- Phenyltrimethylsilane
- 1-Phenyl-2-trimethylsilylacetylene
Uniqueness
Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- is unique due to the presence of both phenyl and phenylsulfonyl groups, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler silane compounds.
特性
CAS番号 |
89333-88-0 |
|---|---|
分子式 |
C17H22O2SSi |
分子量 |
318.5 g/mol |
IUPAC名 |
[2-(benzenesulfonyl)-1-phenylethyl]-trimethylsilane |
InChI |
InChI=1S/C17H22O2SSi/c1-21(2,3)17(15-10-6-4-7-11-15)14-20(18,19)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3 |
InChIキー |
FJPZZGIAWUWDKL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


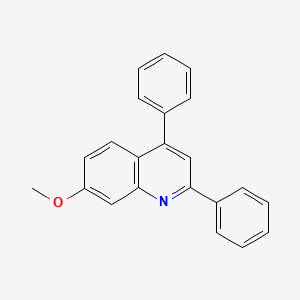
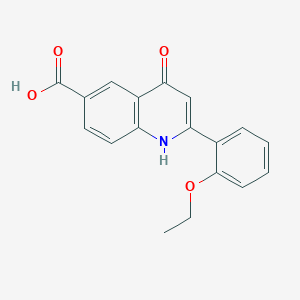

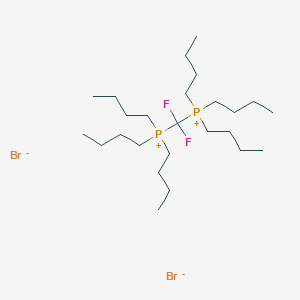
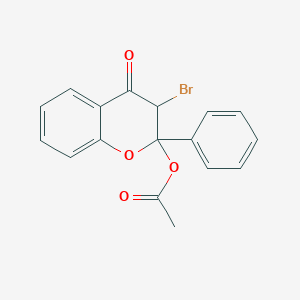
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
